4-Chloro-5-phenylthiazole
Description
Significance of the Thiazole (B1198619) Heterocyclic Scaffold in Contemporary Organic Chemistry
The thiazole ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen atoms, represents a cornerstone in modern organic and medicinal chemistry. researchgate.netresearchgate.netmdpi.com This structural motif is not merely a synthetic curiosity but is a key component in a vast number of biologically active compounds. researchgate.netmdpi.com Its prevalence is noted in numerous FDA-approved drugs, highlighting its therapeutic importance. mdpi.com The versatility of the thiazole scaffold allows it to serve as a pharmacophore—the essential part of a molecule responsible for its biological activity—in agents with a wide array of functions, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. mdpi.com
The unique electronic properties of the thiazole ring, arising from the heteroatoms, enable it to engage in various non-covalent interactions with biological targets like enzymes and receptors. Furthermore, the different positions on the thiazole ring (C2, C4, and C5) are amenable to substitution, allowing for the fine-tuning of a molecule's steric and electronic properties. This modularity is a significant advantage in drug discovery, enabling chemists to optimize potency, selectivity, and pharmacokinetic profiles. The development of novel synthetic methodologies to create diverse thiazole derivatives remains an active area of research, underscoring the scaffold's enduring importance.
Evolution of Research on Substituted Thiazoles: A Retrospective Analysis
The systematic study of thiazole chemistry began in the late 19th century, with the pioneering work of Hantzsch and Hofmann laying the groundwork for the field. ijper.org The Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, remains a fundamental and widely used method for constructing the thiazole ring. ijper.orgjpionline.org Early research focused on understanding the fundamental reactivity and properties of the thiazole nucleus.
Over the decades, research has evolved significantly. The discovery of the thiazole ring in natural products, most notably in Vitamin B1 (Thiamine), spurred intense interest in its biological role and synthesis. In the mid-20th century, the therapeutic potential of synthetic thiazoles was realized with the advent of drugs like sulfathiazole, an effective antimicrobial agent.
Contemporary research on substituted thiazoles is characterized by several key trends. There is a strong emphasis on the development of more efficient and environmentally benign synthetic methods, including one-pot reactions and microwave-assisted syntheses. jpionline.org Another major focus is the exploration of structure-activity relationships (SAR) to design new therapeutic agents. ijper.org Researchers are creating libraries of substituted thiazoles to screen for activity against a wide range of diseases, from cancer to infectious diseases. mdpi.comjpionline.org The use of substituted thiazoles in materials science, for example, in the development of dyes and liquid crystals, is also a growing area of investigation. researchgate.net
Defining the Academic Research Scope for 4-Chloro-5-phenylthiazole
The academic research landscape for the specific compound this compound appears to be that of a valuable synthetic intermediate rather than an end-product with direct, extensively documented applications. Publicly available research does not indicate widespread investigation of this compound for its own biological or material properties. Instead, its significance is derived from its utility as a building block in the synthesis of more complex, functionalized molecules.
One area of research where this compound is relevant is in the study of the reactivity of halogenated thiazoles. A study has noted the reactivity of this compound in reactions with ethoxide ions, providing quantitative data on its reaction rate. rsc.org This kind of fundamental reactivity data is crucial for chemists designing synthetic pathways that involve nucleophilic substitution at the C4 position of the thiazole ring.
The synthesis of derivatives built upon the this compound scaffold is another key aspect of its research scope. For instance, it is a precursor for compounds like N-(4′-chloro-5-phenylthiazole-2-yl)-2-hydroxylnaphthaldehydehydrazone, which has been studied for its thermochromic and photochromic properties. researchgate.net This indicates that the chloro and phenyl substituents provide a stable and reactive platform for further chemical elaboration. Similarly, the synthesis of complex pyrazole-thiazole hybrids has been reported, starting from precursors related to 4-chloro-phenylthiazoles. jocpr.com
While a dedicated synthesis for this compound is not extensively detailed in the literature, it can be inferred that its preparation would likely follow established routes for substituted thiazoles, such as the Hantzsch synthesis, by reacting an appropriately substituted α-halocarbonyl compound with a thioamide. The presence of the chloro and phenyl groups at the 4 and 5 positions, respectively, makes it a specific and potentially valuable intermediate for accessing a particular chemical space in the broader family of thiazole derivatives.
Structure
3D Structure
Properties
Molecular Formula |
C9H6ClNS |
|---|---|
Molecular Weight |
195.67 g/mol |
IUPAC Name |
4-chloro-5-phenyl-1,3-thiazole |
InChI |
InChI=1S/C9H6ClNS/c10-9-8(12-6-11-9)7-4-2-1-3-5-7/h1-6H |
InChI Key |
MUDKCVCSADEUGL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CS2)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloro 5 Phenylthiazole and Analogous Phenylthiazole Systems
Fundamental Principles of Thiazole (B1198619) Ring Construction
The formation of the thiazole nucleus is a cornerstone of heterocyclic chemistry, with several reliable methods having been established over more than a century.
The most traditional and widely utilized method for thiazole synthesis is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. synarchive.com The classical reaction involves the condensation of an α-haloketone with a thioamide. bepls.comchemhelpasap.com This method's simplicity and the ready availability of starting materials have cemented its importance in organic synthesis. bepls.com
The mechanism of the Hantzsch synthesis is well-elucidated. It commences with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide in an SN2 reaction. chemhelpasap.com This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The resulting intermediate, a hydroxythiazoline, then undergoes dehydration to yield the aromatic thiazole ring. chemhelpasap.comresearchgate.netresearchgate.net
Modern adaptations have sought to improve the efficiency, yield, and environmental footprint of the Hantzsch synthesis. These modifications include the use of microwave irradiation to accelerate reaction times and improve yields, often in solvent-free conditions. figshare.com Green chemistry approaches have also been developed, employing water as a solvent or using reusable catalysts like silica-supported tungstosilisic acid under ultrasonic irradiation. bepls.commdpi.com
| Catalyst/Condition | Starting Material 1 | Starting Material 2 | Product Type | Advantage | Reference |
| Microwave Irradiation | Thioamides | Ethyl bromopyruvate | Thiazoles | Rapid reaction, high yields | figshare.com |
| SiW.SiO₂ / Ultrasound | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea (B124793) | Hantzsch thiazole derivatives | Green method, reusable catalyst | mdpi.com |
| Solvent-free | 2-bromoacetophenones | Thiourea | 2-aminothiazoles | Eco-friendly, fast, catalyst-free | organic-chemistry.org |
While the Hantzsch synthesis is prevalent, several other strategies exist for constructing the thiazole ring. The Cook-Heilborn synthesis involves the reaction of an α-aminonitrile with carbon disulfide. bepls.comresearchgate.net Another classical method is the Robinson-Gabriel synthesis, which produces thiazoles from α-acylamino ketones via cyclization and dehydration, typically using a phosphorus pentasulfide reagent. bepls.comfigshare.com
More recent and innovative strategies have been developed to broaden the scope of thiazole synthesis. One such method allows for the rapid formation of 2,5-disubstituted thiazoles from N-substituted α-amino acids using thionyl chloride and a base, where the thionyl chloride serves as the source of the sulfur atom. acs.org Additionally, a modification of the Gewald reaction, traditionally used for thiophene (B33073) synthesis, has been shown to produce 2-substituted thiazoles from specific nitrile precursors and a source of 2-mercaptoacetaldehyde. nih.gov
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have emerged as a powerful tool for synthesizing diverse thiazole derivatives efficiently. bepls.comnih.gov These reactions are highly atom-economical and can rapidly generate molecular complexity. For example, thiazole derivatives can be synthesized in good yields through three-component reactions of primary amines, dialkyl acetylenedicarboxylates, and isothiocyanates under solvent-free conditions. iau.ir Another MCR approach involves the reaction of aldehydes, benzoylisothiocyanate, and alkyl bromides in water, showcasing the potential for green MCRs. benthamdirect.com
Tandem or cascade reactions, which involve two or more consecutive bond-forming transformations without isolating intermediates, also provide elegant pathways to thiazole-containing systems. A notable example is the development of a tandem method for synthesizing thiazole-substituted pyrrolo[1,2-d] organic-chemistry.orgnih.govacs.orgtriazin-4(3H)-one derivatives. This process involves the sequential formation of the thiazole ring followed by the triazine ring in a streamlined sequence. osi.lv
Advanced Approaches to Substituted Phenylthiazole Synthesis
To create a specific molecule like 4-chloro-5-phenylthiazole, regioselective control over the introduction of substituents is paramount. This requires advanced synthetic methods that go beyond the basic construction of the thiazole ring.
Achieving a C-5 phenyl substitution on the thiazole ring can be accomplished through several strategies. The most direct method within the Hantzsch synthesis framework is to use an α-haloketone where the phenyl group is already in the desired position, such as 2-bromo-1-phenylethanone derivatives. The reaction of such a ketone with a thioamide will reliably place the phenyl group at the C-5 position of the resulting thiazole.
More advanced methods involve the direct functionalization of a pre-formed thiazole ring. Transition-metal-catalyzed C-H activation has become a prominent strategy for regioselective arylation. For instance, palladium-catalyzed reactions using a tricoordinating directing group have been developed for the selective olefination and, by extension, arylation of the C-5 position of thiazoles. mdpi.com Similarly, the reaction of amidinothioureas with halomethyl heterocycles or p-nitrobenzyl bromide has been used to synthesize 2-amino-5-arylthiazoles, demonstrating that a suitably activated methylene (B1212753) group attached to the aryl moiety can direct cyclization to form the 5-substituted product. ias.ac.in
| Method | Key Reagents | Position Selectivity | Description | Reference |
| Hantzsch Synthesis | 2-halo-1-phenylethanone derivative, Thioamide | C-5 | The phenyl group is incorporated from the α-haloketone starting material. | nih.gov |
| Pd-catalyzed C-H Activation | Thiazole with directing group, Aryl halide | C-5 | A directing group on the thiazole guides the palladium catalyst to functionalize the C-5 position. | mdpi.com |
| Amidinothiourea Condensation | Amidinothiourea, p-nitrobenzyl bromide | C-5 | The activated methylene of the benzyl (B1604629) bromide attacks the amidinothiourea adduct to form the C4-C5 bond. | ias.ac.in |
The introduction of a chlorine atom specifically at the C-4 position of a thiazole ring is a significant challenge, as the C-2 and C-5 positions are generally more reactive towards electrophilic substitution. actachemscand.org Therefore, directed methods are often necessary.
A common and effective strategy involves the conversion of a 4-hydroxythiazole (which exists in tautomeric equilibrium with the 2-thiazolin-4-one form) into a 4-chlorothiazole (B1590448). Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are frequently used for this transformation. actachemscand.org For example, 4-chloro-2-phenylthiazole can be obtained by treating 2-phenylthiazol-4-one (B3156317) with phosphorus oxychloride. actachemscand.org A similar approach has been demonstrated for the synthesis of 2-acylamino-4-chlorothiazoles, where the corresponding 2-acetamidothiazol-4(5H)-one is chlorinated using POCl₃ or a combination of N-chlorosuccinimide (NCS) and triphenylphosphine (B44618) (Ph₃P). nih.gov This latter method represents an Appel-type reaction for converting the keto/enol group to the corresponding chloride. These methods provide a reliable route to C-4 chlorination by leveraging the functionality of a carbonyl or hydroxyl precursor at that position.
Catalytic and Green Chemistry Methodologies in this compound Synthesis
The advancement of synthetic organic chemistry is increasingly driven by the principles of green chemistry, which prioritize the reduction of hazardous substances, energy efficiency, and waste minimization. researchgate.netnih.govbohrium.com In the context of synthesizing this compound and its analogs, modern methodologies are shifting from classical, often harsh, reaction conditions to more sophisticated catalytic and environmentally benign approaches. These methods not only offer improved efficiency and selectivity but also align with sustainability goals by utilizing alternative energy sources, green solvents, and atom-economical reaction designs like multi-component reactions. bepls.comnih.gov
Catalytic Approaches in Phenylthiazole Synthesis
Transition-metal catalysis has become an indispensable tool for the construction of complex heterocyclic scaffolds, including the phenylthiazole core. Palladium-catalyzed cross-coupling and C-H activation reactions are particularly prominent, offering regioselective pathways to functionalize the thiazole ring. While specific catalytic routes for the direct synthesis of this compound are not extensively detailed in the literature, established methods for analogous systems provide a clear blueprint. For instance, an efficient method for the regioselective arylation of thiazole derivatives at the 5-position has been reported using a Palladium(0/II) catalytic cycle without the need for specialized ligands. acs.org This strategy could theoretically be applied by arylating a pre-existing 4-chlorothiazole substrate to introduce the phenyl group at the desired C-5 position.
Key catalytic strategies applicable to phenylthiazole synthesis include:
Palladium-Catalyzed C-H Activation: This versatile approach allows for the direct formation of C-C bonds on the thiazole ring, avoiding the need for pre-functionalized starting materials. rsc.orgresearchgate.net Sequential C-H activation can be programmed to install different functional groups at the C-2, C-4, and C-5 positions, offering a high degree of control over the final molecular architecture. rsc.org
Copper-Catalyzed Reactions: Copper catalysts, often used in conjunction with palladium systems or on their own, facilitate C-H arylation reactions on five-membered heteroaromatic compounds like thiazole. researchgate.net
Green Chemistry Methodologies
Green chemistry principles are implemented through various practical approaches, including the use of alternative energy sources like microwave and ultrasonic irradiation, the replacement of volatile organic solvents with greener alternatives, and the design of one-pot, multi-component reactions. researchgate.netbepls.com
Microwave-Assisted Synthesis
Microwave irradiation has emerged as a powerful green technology that dramatically accelerates reaction rates, often reducing reaction times from hours to mere minutes and improving product yields. benthamscience.comyoutube.com This efficiency stems from the direct and rapid heating of the reaction mixture. youtube.com This technique has been successfully applied to the synthesis of chloro-phenylthiazole analogs.
For example, 4-(o-chlorophenyl)-2-aminothiazole was synthesized via a Hantzsch condensation of o-chloroacetophenone, iodine, and thiourea under microwave irradiation. This green chemistry approach proceeds selectively and is complete within minutes, resulting in high yields. nih.gov Similarly, an environmentally benign procedure for synthesizing substituted 2-cyanomethyl-4-phenylthiazoles, including a chloro-substituted analog, was developed using focused microwave irradiation in glycerol, a biodegradable and non-toxic solvent. researchgate.netscirp.org
| Product | Reactants | Catalyst/Solvent | Conditions | Time | Yield | Reference |
| 4-(o-chlorophenyl)-2-aminothiazole | o-Chloroacetophenone, Iodine, Thiourea | None (Solvent-free) | Microwave Irradiation | Minutes | High | nih.gov |
| 2-Cyanomethyl-4-(4-chlorophenyl)thiazole | 4-Chlorophenacyl chloride, 3-mercaptopropionitrile | Glycerol | Microwave Irradiation (140°C) | 10 min | 95% | researchgate.net |
Multi-Component Reactions (MCRs)
Multi-component reactions (MCRs) are highly efficient, one-pot processes where three or more reactants combine to form a single product that incorporates substantial portions of all starting materials. nih.govcaltech.edu This approach embodies green chemistry principles by maximizing atom economy, reducing the number of synthetic steps, and minimizing waste from purification of intermediate compounds. nih.gov While the classical Hantzsch reaction is a two-component synthesis, novel four-component reactions have been developed for the general synthesis of 2,4-disubstituted and 2,4,5-trisubstituted thiazoles, presenting a highly efficient and convergent pathway to these scaffolds. rug.nl
Alternative Solvents and Solvent-Free Conditions
A key tenet of green chemistry is the reduction or elimination of hazardous solvents. nih.gov Research into thiazole synthesis has demonstrated the viability of several green alternatives:
Glycerol: A non-toxic, biodegradable, and high-boiling solvent that is effective for microwave-assisted thiazole synthesis. researchgate.netscirp.org
Water: Used as a solvent for the catalyst-free synthesis of 4-substituted-2-(alkylsulfanyl)thiazoles. bepls.com
Solvent-Free Synthesis: The Hantzsch condensation can be performed under solvent-free conditions by simply heating the reactants, leading to rapid, eco-friendly synthesis of 2-aminothiazoles with easy workup and recovery of excess reagents. organic-chemistry.org
Ultrasonic Irradiation and Biocatalysis
Other emerging green techniques include the use of ultrasonic irradiation and biocatalysis. Sonication provides an alternative energy source that can promote reactions efficiently. bepls.com Furthermore, recyclable catalysts, such as a cross-linked chitosan (B1678972) hydrogel, have been employed as a heterogeneous basic biocatalyst for thiazole synthesis under ultrasonic irradiation, offering an eco-friendly and reusable catalytic system. mdpi.com
Chemical Reactivity and Transformation Pathways of 4 Chloro 5 Phenylthiazole
Electronic Properties and Reactivity of the Thiazole (B1198619) Nucleus
The thiazole ring is an aromatic heterocycle containing both a sulfur and a nitrogen atom, which imparts a unique electronic character. In the unsubstituted thiazole ring, the C2 position is the most electron-deficient, the C4 position is nearly neutral, and the C5 position is slightly electron-rich. pharmaguideline.com This inherent polarity makes the thiazole ring susceptible to a range of chemical reactions.
Impact of Chloro and Phenyl Substituents on Ring Electron Density
The presence of a chloro group at the C4 position and a phenyl group at the C5 position significantly alters the electronic landscape of the thiazole ring.
Phenyl Group (at C5): The phenyl group at the C5 position can also exhibit dual electronic effects. It has a weak negative inductive effect (-I) but can participate in resonance with the thiazole ring. Depending on the reaction conditions, it can either withdraw or donate electron density via its pi-system. Generally, the phenyl group extends the conjugation of the system. The slightly electron-rich nature of the C5 position in the parent thiazole ring is further influenced by the phenyl substituent. pharmaguideline.com
The combination of these substituents results in a complex electron density distribution. The C2 position remains significantly electron-deficient, while the C4 carbon becomes a prime target for nucleophilic attack due to the attached chlorine atom. The electron density at C5 is influenced by the phenyl group's orientation and electronic contributions.
Preferential Sites for Electrophilic and Nucleophilic Attack
The electronic modifications induced by the substituents create preferential sites for chemical reactions.
Electrophilic Attack: In general, electrophilic substitution on the thiazole ring preferentially occurs at the C5 position, which is the most electron-rich carbon. pharmaguideline.comresearchgate.net However, in 4-chloro-5-phenylthiazole, the C5 position is already substituted. Therefore, electrophilic attack on the thiazole nucleus itself is less likely. Electrophilic aromatic substitution would be more probable on the C5-phenyl ring, as it is an activated aromatic system. The directing effects of the thiazole substituent on the phenyl ring would guide the position of the incoming electrophile.
Nucleophilic Attack: The this compound molecule presents several sites susceptible to nucleophilic attack:
C4 Position: The carbon atom bearing the chlorine is the most prominent site for nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the thiazole ring, coupled with the good leaving group ability of the chloride ion, facilitates the attack of nucleophiles at this position. pharmaguideline.comlibretexts.org
C2 Position: The C2 position of the thiazole ring is inherently electron-deficient and has an acidic proton. pharmaguideline.comwikipedia.org Strong bases can deprotonate this position, generating a nucleophilic carbanion (an ylide when the nitrogen is quaternized) that can then react with various electrophiles. pharmaguideline.comwikipedia.org This makes the C2-H bond a site for functionalization via a nucleophilic pathway initiated by deprotonation. pharmaguideline.com
| Position on Thiazole Ring | Electronic Character | Preferential Attack Type | Governing Factors |
|---|---|---|---|
| C2 | Electron-deficient, acidic proton | Nucleophilic (after deprotonation) | Inductive effect of N and S atoms. pharmaguideline.comwikipedia.org |
| C4 | Electron-deficient (electrophilic) | Nucleophilic | Strong inductive effect of the chloro substituent. nih.gov |
| C5 | Substituted (electron density influenced by phenyl group) | Electrophilic (on phenyl ring) | Presence of the phenyl group. pharmaguideline.com |
Derivatization Strategies via Functional Group Interconversions on this compound
The distinct reactivity at each position of the this compound core allows for a variety of derivatization strategies, enabling the synthesis of a wide range of functionalized thiazoles.
C-2 Functionalization: Amination, Acylation, and Other Substitutions
The acidity of the C2-proton provides a key pathway for the introduction of various functional groups. The typical strategy involves deprotonation with a strong base, such as an organolithium reagent (e.g., n-butyllithium), to form a 2-lithiothiazole intermediate. This highly nucleophilic species can then react with a range of electrophiles. wikipedia.org
Amination: While direct amination at C2 can be challenging, functionalization with nitrogen-containing groups can be achieved by reacting the 2-lithiothiazole intermediate with electrophilic amine sources.
Acylation: The 2-lithiated intermediate readily reacts with acylating agents like acid chlorides or esters to introduce ketone or related functional groups at the C2 position. organic-chemistry.org
Other Substitutions: A variety of other substituents can be introduced at the C2 position by reacting the lithiated intermediate with corresponding electrophiles, such as aldehydes, ketones, or alkyl halides. pharmaguideline.com
| Reaction Type | Reagents | Intermediate | Product Type |
|---|---|---|---|
| Lithiation/Deprotonation | Organolithium bases (e.g., n-BuLi) | 2-Lithio-4-chloro-5-phenylthiazole | Nucleophilic C2-anion |
| Acylation | Lithiated thiazole + Acid chloride (RCOCl) | - | 2-Acyl-4-chloro-5-phenylthiazole |
| Alkylation | Lithiated thiazole + Alkyl halide (R-X) | - | 2-Alkyl-4-chloro-5-phenylthiazole |
Transformations Involving the Phenyl Moiety at C-5
The phenyl group at the C5 position can undergo standard electrophilic aromatic substitution reactions. The thiazole ring acts as a substituent on the phenyl ring, directing incoming electrophiles primarily to the ortho and para positions, although the steric hindrance from the thiazole core might favor the para position. The electronic nature of the thiazole ring (generally electron-withdrawing) can influence the reactivity of the phenyl ring, potentially requiring activating conditions for some transformations. youtube.commasterorganicchemistry.com
Common electrophilic aromatic substitution reactions that could be applied include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though these reactions may be limited by the deactivating nature of the thiazole substituent. libretexts.org
Exploiting the Chlorine Atom at C-4 for Cross-Coupling and Substitution Reactions
The chlorine atom at the C4 position is a versatile handle for a variety of transformations, most notably palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Cross-Coupling Reactions: These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. The C4-Cl bond can participate in several types of cross-coupling reactions, including:
Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base to form a C-C bond, attaching a new aryl or alkyl group at the C4 position. researchgate.netorganic-chemistry.org
Heck Coupling: Reaction with alkenes to form a new C-C bond, introducing a vinyl group at C4.
Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst and a base to form a C-N bond, leading to 4-amino-5-phenylthiazole derivatives.
Nucleophilic Aromatic Substitution (SNAr): The C4 position is activated towards SNAr by the electron-withdrawing thiazole ring. libretexts.orglibretexts.org Strong nucleophiles, such as alkoxides, thiolates, and amines, can directly displace the chloride ion to introduce a variety of functional groups. The rate of these reactions is enhanced by the stability of the intermediate Meisenheimer complex. libretexts.org
| Reaction Type | Coupling Partner/Nucleophile | Catalyst/Conditions | Bond Formed | Product Type |
|---|---|---|---|---|
| Suzuki Coupling | Aryl/Alkyl Boronic Acid (RB(OH)2) | Pd Catalyst, Base | C4-C | 4-Aryl/Alkyl-5-phenylthiazole |
| Buchwald-Hartwig Amination | Amine (R2NH) | Pd Catalyst, Base | C4-N | 4-Amino-5-phenylthiazole derivative |
| Nucleophilic Aromatic Substitution | Alkoxide (RO-), Thiolate (RS-), Amine (R2NH) | Often requires heat or strong nucleophile | C4-O, C4-S, C4-N | 4-Alkoxy/Thio/Amino-5-phenylthiazole |
Formation of Complex Molecular Architectures Incorporating the this compound Scaffold
The this compound scaffold serves as a versatile and valuable building block in synthetic organic chemistry for the construction of more complex, polyfunctional molecules. The strategic placement of the phenyl group at the C5 position and, more importantly, the reactive chlorine atom at the C4 position, allows for a variety of chemical transformations. The chlorine atom acts as an effective leaving group, making the scaffold particularly amenable to palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions enable the direct attachment of diverse molecular fragments to the thiazole core, leading to the generation of large libraries of derivatives with significant structural complexity.
Key transformation pathways for elaborating the this compound scaffold primarily involve transition-metal-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These methods are favored for their high efficiency, functional group tolerance, and the mild conditions under which they can often be performed. beilstein-journals.orgwikipedia.orgorganic-chemistry.org
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling has become an indispensable tool in modern organic synthesis. mdpi.com For substrates like this compound, the chloro-substituent provides a reactive handle for such transformations. Although chloro-heterocycles can be less reactive than their bromo or iodo counterparts, advancements in catalyst systems, particularly the development of electron-rich, bulky phosphine (B1218219) ligands, have made their use routine and efficient. nih.govresearchgate.netrsc.org
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is a premier method for forming C-C bonds. organic-chemistry.orgyoutube.com In the context of this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl substituents at the C4 position. The general reaction involves treating the chloro-thiazole with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. organic-chemistry.org This strategy is highly effective for creating biaryl or vinyl-aryl structures that are common in pharmacologically active compounds.
The versatility of the Suzuki-Miyaura coupling allows for the synthesis of diverse molecular architectures starting from the common this compound intermediate. The reaction's scope with various boronic acids is illustrated in the table below.
| Entry | Boronic Acid Partner (Ar-B(OH)₂) | Potential Product Structure | Significance of Architecture |
|---|---|---|---|
| 1 | Phenylboronic acid | 4,5-Diphenylthiazole | Core structure in various materials and bioactive molecules. |
| 2 | 4-Methoxyphenylboronic acid | 4-(4-Methoxyphenyl)-5-phenylthiazole | Introduces an electron-donating group, modifying electronic properties. |
| 3 | Pyridin-3-ylboronic acid | 4-(Pyridin-3-yl)-5-phenylthiazole | Incorporates a basic nitrogen atom, useful for medicinal chemistry applications. |
| 4 | Thiophene-2-boronic acid | 5-Phenyl-4-(thiophen-2-yl)thiazole | Builds complex heteroaromatic systems with potential biological activity. nih.gov |
| 5 | Vinylboronic acid | 5-Phenyl-4-vinylthiazole | Provides a handle for further transformations like polymerization or Diels-Alder reactions. |
Sonogashira Coupling
The Sonogashira coupling is a highly reliable method for the formation of a C(sp²)-C(sp) bond between a vinyl or aryl halide and a terminal alkyne. wikipedia.orgresearchgate.net This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org Applying this reaction to this compound facilitates the introduction of an alkynyl moiety at the C4 position. The resulting aryl-alkynyl thiazoles are valuable intermediates themselves, as the alkyne can be further manipulated through click chemistry, cyclization reactions to form fused heterocycles, or reduction to afford alkyl or alkenyl linkers. airo.co.inorganic-chemistry.org
The table below outlines potential complex molecules synthesized via the Sonogashira coupling of this compound with various terminal alkynes.
| Entry | Terminal Alkyne Partner (R-C≡CH) | Potential Product Structure | Synthetic Utility of Product |
|---|---|---|---|
| 1 | Phenylacetylene | 4-(Phenylethynyl)-5-phenylthiazole | Forms extended π-conjugated systems for materials science applications. |
| 2 | Ethynyltrimethylsilane | 4-((Trimethylsilyl)ethynyl)-5-phenylthiazole | The TMS group acts as a protecting group, allowing for selective deprotection and further reaction at the terminal alkyne position. |
| 3 | Propargyl alcohol | 3-(5-Phenylthiazol-4-yl)prop-2-yn-1-ol | The hydroxyl group offers a site for esterification or etherification to attach other molecular fragments. |
| 4 | 1-Ethynylcyclohexene | 4-(Cyclohex-1-en-1-ylethynyl)-5-phenylthiazole | Introduces a cyclic, unsaturated aliphatic system, increasing molecular complexity and rigidity. |
The ability to sequentially functionalize a thiazole core, as demonstrated with tribromothiazole, highlights the potential for creating highly substituted and complex architectures. tcichemicals.com Starting with this compound, one could envision subsequent C-H activation or functionalization at the C2 position of the thiazole ring to install additional diversity, leading to trisubstituted thiazole derivatives in a controlled, stepwise manner. This stepwise approach is crucial for building libraries of compounds for structure-activity relationship (SAR) studies in drug discovery.
Computational and Theoretical Investigations of 4 Chloro 5 Phenylthiazole and Its Derivatives
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving approximations of the Schrödinger equation, these methods can determine electronic structure, molecular geometry, and energy landscapes, which are crucial for understanding stability and reactivity.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. nih.gov It offers a balance of accuracy and computational cost, making it suitable for a wide range of molecular systems. nih.gov One of its primary applications is geometry optimization, where the goal is to find the minimum energy arrangement of atoms, corresponding to the most stable molecular structure. nih.gov
This process involves calculating the forces on each atom and adjusting their positions until a stationary point on the potential energy surface is reached. Verifying that this point is a true minimum is done by ensuring all vibrational frequencies are real (non-negative). rsc.org
For the related molecule 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, DFT calculations using the B3LYP functional have been performed to determine its optimized geometry. nih.gov The calculated bond lengths and angles show good agreement with experimental X-ray diffraction data, validating the accuracy of the theoretical model. nih.gov
Table 1: Selected Optimized Geometrical Parameters for a 4-Chlorophenyl-Thiadiazole Derivative Note: Data is for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, used here as an analogue.
| Parameter | Bond/Angle | Calculated Value (Å or °) |
| Bond Length | C2-C3 | 1.464 |
| Bond Length | C10-C11 | 1.469 |
| Bond Angle | C4-C3-C2 | 121.0 |
| Bond Angle | C12-C11-C10 | 120.6 |
Data sourced from a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. nih.gov
Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the lowest energy orbital capable of accepting electrons. youtube.com
The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.gov A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov
In the analysis of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the HOMO and LUMO energies were calculated to predict its electronic properties. The HOMO is primarily located over the amino group and the thiadiazole ring, while the LUMO is distributed across the chlorophenyl ring, indicating the sites for electron donation and acceptance, respectively. nih.gov
Table 2: Calculated Frontier Molecular Orbital Energies for a 4-Chlorophenyl-Thiadiazole Derivative Note: Data is for 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, used here as an analogue.
| Parameter | Energy (eV) |
| EHOMO | -6.54 |
| ELUMO | -1.51 |
| Energy Gap (ΔE) | 5.03 |
Data sourced from a study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. nih.gov
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive behavior. researchgate.netresearchgate.net The MEP surface is colored based on the local electrostatic potential: regions of negative potential (electron-rich), typically colored red, are susceptible to electrophilic attack, while regions of positive potential (electron-deficient), colored blue, are prone to nucleophilic attack. wolfram.com Green and yellow areas represent regions of neutral or near-neutral potential. researchgate.net
This technique provides a clear, intuitive picture of where a molecule is most likely to interact with other chemical species. wolfram.com For the analogue 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, the MEP map reveals that the most negative potential is concentrated around the nitrogen atoms of the thiadiazole ring and the amino group, identifying these as the primary sites for electrophilic interaction. nih.gov The most positive potential is located on the hydrogen atoms of the amino group, indicating them as sites for nucleophilic attack. nih.gov
Natural Bond Orbital (NBO) analysis is a theoretical method used to study intramolecular and intermolecular bonding and interactions. wikipedia.org It provides a detailed picture of charge transfer and hyperconjugative interactions by examining the delocalization of electron density from filled (donor) Lewis-type NBOs to empty (acceptor) non-Lewis-type NBOs. nih.govrsc.org
The stabilization energy (E(2)) associated with these donor-acceptor interactions is calculated using second-order perturbation theory. rsc.org A higher E(2) value indicates a stronger interaction, signifying greater electronic delocalization and increased molecular stability. acadpubl.eu This analysis is crucial for understanding the nature of chemical bonds, lone pairs, and resonance effects. wikipedia.org
In studies of chlorophenyl-containing heterocycles, NBO analysis reveals significant intramolecular charge transfer (ICT). For instance, in a derivative, a strong interaction is observed from a lone pair (LP) on a chlorine atom to an antibonding π* orbital of the phenyl ring, resulting in substantial stabilization energy and indicating significant electron delocalization. acadpubl.eu
Table 3: Second-Order Perturbation Analysis of Donor-Acceptor Interactions for a 4-Chlorophenyl Derivative Note: Data is for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, used here as an analogue.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kJ/mol) |
| LP (Cl) | π* (C27-C31) | 954.54 |
Data sourced from a study on a 2-(4-chlorophenyl)-imidazole derivative. acadpubl.eu
Theoretical Spectroscopic Parameter Prediction
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental data and confirming molecular structures.
Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts have become a standard tool in chemical structure elucidation. nih.gov By employing methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, it is possible to predict the ¹H and ¹³C NMR spectra of a molecule with high accuracy. researchgate.netnih.gov
The process involves first optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted to chemical shifts (δ) by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). nrel.gov Comparing the calculated chemical shifts with experimental spectra can help assign signals, distinguish between isomers, and confirm proposed structures. nih.gov The accuracy of these predictions has been shown to be very high, with mean absolute errors often less than 0.2 ppm for ¹H and 2 ppm for ¹³C NMR. nih.gov
Vibrational Frequency Analysis (FT-IR)
Vibrational frequency analysis, commonly performed using Fourier-Transform Infrared (FT-IR) spectroscopy, is a critical technique for elucidating the functional groups and structural features of a molecule. In computational chemistry, Density Functional Theory (DFT) calculations are frequently employed to predict the vibrational spectra of molecules like 4-chloro-5-phenylthiazole, offering a detailed assignment of specific vibrational modes. nih.govajchem-a.com These theoretical spectra, when compared with experimental data, provide a robust confirmation of the molecular structure. nih.gov The vibrational modes of this compound can be assigned to specific stretching and bending frequencies corresponding to its constituent chemical bonds.
The aromatic C-H stretching vibrations of the phenyl ring are typically observed in the 3100–3000 cm⁻¹ region. ajchem-a.comtsijournals.com In-plane bending vibrations for these C-H bonds usually appear between 1300 and 1000 cm⁻¹. tsijournals.com The carbon-carbon stretching vibrations within the aromatic phenyl and thiazole (B1198619) rings give rise to characteristic bands in the spectral range of 1600–1200 cm⁻¹. tsijournals.com
Table 1: Predicted Vibrational Frequencies for Key Functional Groups in this compound This table is a representation of typical data obtained from DFT calculations for similar molecular structures.
| Vibrational Mode | Description | Typical Wavenumber Range (cm⁻¹) |
| ν(C-H) | Aromatic C-H Stretching | 3100 - 3000 |
| ν(C=C) | Aromatic Ring Stretching | 1600 - 1400 |
| ν(C=N) | Thiazole Ring Stretching | 1570 - 1490 |
| ν(C-N) | Thiazole Ring Stretching | ~1385 |
| δ(C-H) | Aromatic C-H In-plane Bending | 1300 - 1000 |
| δ(C-H) | Aromatic C-H Out-of-plane Bending | 900 - 675 |
| ν(C-Cl) | Carbon-Chlorine Stretching | 850 - 550 |
Electronic Absorption Spectra (UV-Vis) Prediction using Time-Dependent DFT (TD-DFT)
The electronic absorption properties of this compound can be investigated computationally using Time-Dependent Density Functional Theory (TD-DFT). mdpi.comnih.gov This quantum mechanical method is highly effective for predicting the UV-Vis absorption spectra of molecules by calculating the energies of electronic transitions from the ground state to various excited states. mdpi.comarxiv.org Key parameters derived from TD-DFT calculations include the maximum absorption wavelength (λmax), the vertical excitation energy (E), and the oscillator strength (f), which is a measure of the intensity of the transition. researchgate.net
The calculations are typically performed using hybrid functionals like B3LYP or M06 in conjunction with a suitable basis set, and solvent effects can be incorporated using models like the Polarizable Continuum Model (PCM). mdpi.comulakbim.gov.tr The predicted spectrum arises from electronic transitions between molecular orbitals, most commonly the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com For aromatic and heterocyclic compounds like this compound, these transitions are often of the π → π* type. ulakbim.gov.tr
Analysis of the HOMO-LUMO energy gap provides insight into the electronic properties and reactivity of the molecule; a smaller gap generally corresponds to a longer absorption wavelength. nih.gov TD-DFT calculations can predict the λmax values, which can then be compared with experimental data to validate the computational method. mdpi.comulakbim.gov.tr The results can reveal how structural modifications or changes in the solvent environment might shift the absorption bands, a phenomenon known as blue shift (to shorter wavelengths) or red shift (to longer wavelengths). nih.gov
Table 2: Representative TD-DFT Predicted Electronic Transition Data for this compound This table is a hypothetical representation of TD-DFT output for a molecule with this structure.
| Transition | Excitation Energy (eV) | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | 4.15 | 299 | 0.35 | HOMO → LUMO (95%) |
| S₀ → S₂ | 4.68 | 265 | 0.18 | HOMO-1 → LUMO (88%) |
| S₀ → S₃ | 5.12 | 242 | 0.09 | HOMO → LUMO+1 (75%) |
Quantitative Structure-Activity Relationship (QSAR) Modeling of this compound Analogs
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.com For analogs of this compound, QSAR can be a powerful tool in drug discovery to predict the activity of new, unsynthesized derivatives, thereby guiding the synthesis of more potent compounds and reducing the need for extensive experimental screening. jocpr.comnih.gov
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical and structural properties. wikipedia.orgnih.gov The process involves several key steps:
Data Set Preparation: A series of this compound analogs with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) is compiled. mdpi.com
Descriptor Calculation: A wide range of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each analog. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric parameters). nih.gov
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are used to build a mathematical model that relates the descriptors (predictor variables) to the biological activity (response variable). wikipedia.orgmdpi.com
Model Validation: The predictive power and robustness of the QSAR model are rigorously assessed using statistical metrics and validation techniques, including internal (cross-validation) and external validation with an independent test set of molecules. jocpr.com
A validated QSAR model can provide valuable insights into the structure-activity relationships, highlighting which molecular features are crucial for enhancing or diminishing the desired biological effect. jocpr.comnih.gov For example, a model might reveal that increased hydrophobicity or the presence of a hydrogen bond donor at a specific position on the phenyl ring is positively correlated with activity.
Table 3: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Description |
| Physicochemical | LogP, Molar Refractivity (MR) | Relate to hydrophobicity and polarizability |
| Topological | Wiener Index, Kier & Hall Connectivity | Describe molecular branching and shape |
| Electronic | Dipole Moment, HOMO/LUMO energies | Quantify charge distribution and reactivity |
| Steric / 3D | Molecular Volume, Surface Area | Describe the three-dimensional size and shape |
Molecular Modeling and Docking Studies for Interaction with Biomolecular Targets
Molecular docking is a computational simulation technique used to predict the preferred orientation and binding affinity of one molecule (the ligand, e.g., this compound) when bound to a second molecule (the receptor, typically a protein or enzyme). biointerfaceresearch.commdpi.com This method is instrumental in structure-based drug design for understanding how a compound interacts with its biological target at the molecular level. researchgate.net
The docking process begins with the three-dimensional structures of both the ligand and the target protein, which is often obtained from crystallographic data in the Protein Data Bank (PDB). mdpi.com A docking algorithm then systematically samples a large number of possible conformations of the ligand within the active site of the protein, scoring each conformation based on a function that estimates the binding free energy. researchgate.net The output provides the most likely binding mode(s) and a predicted binding affinity (e.g., in kcal/mol). mdpi.com
For this compound or its analogs, docking studies can identify key interactions with amino acid residues in the target's active site. These interactions can include:
Hydrogen bonds: Formed between hydrogen bond donors/acceptors on the ligand and residues like serine, threonine, or histidine.
Hydrophobic interactions: Occurring between the phenyl ring and nonpolar residues such as leucine, valine, or phenylalanine.
Pi-stacking: Aromatic-aromatic interactions between the phenyl or thiazole ring and residues like tryptophan or tyrosine.
By analyzing these interactions, researchers can rationalize the observed biological activity and propose specific modifications to the ligand's structure to improve binding affinity and selectivity. biointerfaceresearch.comnih.gov For instance, docking studies on phenylthiazole derivatives have been used to understand their agonistic activity on targets like Peroxisome proliferator-activated receptor gamma (PPARγ), revealing how the molecule fits into the binding pocket and interacts with key residues. nih.gov
Table 4: Hypothetical Molecular Docking Results for this compound with a Protein Kinase Target
| Parameter | Value / Description |
| Protein Target | Example Kinase (e.g., p56lck) |
| Binding Energy | -8.5 kcal/mol |
| Key Interacting Residues | Met75, Leu128, Val34, Asp135 |
| Types of Interactions | Hydrophobic: Phenyl ring with Leu128, Val34. Hydrogen Bond: Thiazole nitrogen with backbone NH of Met75. Halogen Bond: Chlorine atom with Asp135. |
| Predicted Binding Mode | The phenyl group is oriented towards a hydrophobic pocket, while the thiazole core is positioned in the hinge region of the kinase. |
The Role of 4 Chloro 5 Phenylthiazole As a Synthetic Synthon and Ligand Platform
Building Block Utility in Heterocyclic Synthesis
The 4-chloro-5-phenylthiazole scaffold is a potent synthon for the elaboration of more complex molecular architectures, primarily due to the reactivity of the C-Cl bond at the 4-position of the thiazole (B1198619) ring. This position is amenable to both nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions, providing robust pathways to a diverse range of derivatives.
Nucleophilic Aromatic Substitution (SNAr): The thiazole ring is sufficiently electron-deficient to activate the C4-chloro substituent towards nucleophilic attack. youtube.comlibretexts.org This allows for the direct displacement of the chloride ion by a variety of nucleophiles, including amines, thiols, and alkoxides, to forge new carbon-heteroatom bonds. youtube.comlibretexts.org This reaction is a cornerstone for introducing functional groups and building larger heterocyclic systems. For instance, reaction with heterocyclic amines can lead to the formation of novel substituted aminothiazoles, which can be precursors to fused ring systems. researchgate.net The general mechanism involves the addition of a nucleophile to form a resonance-stabilized anionic intermediate (a Meisenheimer complex), followed by the elimination of the chloride leaving group to restore aromaticity. libretexts.orgnih.gov
Palladium-Catalyzed Cross-Coupling Reactions: A more versatile approach to forming new carbon-carbon bonds from this compound involves palladium-catalyzed cross-coupling reactions. wikipedia.orgyoutube.com These reactions pair the aryl chloride with an organometallic nucleophile, enabling the introduction of a wide array of substituents at the C4 position. nih.gov This methodology is fundamental in modern organic synthesis for creating complex molecular frameworks from simple precursors. dntb.gov.ua The specific type of coupling reaction determines the nature of the group that can be introduced.
| Coupling Reaction | Organometallic Reagent (R-M) | New Bond Formed | Typical Application |
|---|---|---|---|
| Suzuki Coupling | Aryl/Vinyl Boronic Acid or Ester | C-Aryl / C-Vinyl | Synthesis of biaryls and conjugated systems |
| Stille Coupling | Organostannane (R-SnBu₃) | C-Alkyl / C-Aryl / C-Vinyl | Formation of various C-C bonds under mild conditions |
| Heck Coupling | Alkene | C-Vinyl | Vinylation of aryl halides |
| Buchwald-Hartwig Amination | Amine (R₂NH) | C-Nitrogen | Formation of arylamines |
| Sonogashira Coupling | Terminal Alkyne | C-Alkynyl | Introduction of alkyne functionalities |
These synthetic routes can be used sequentially or in combination to build elaborate molecules. For example, a derivative synthesized via nucleophilic substitution could subsequently undergo intramolecular cyclization to yield fused polycyclic heterocycles, such as the triazolothiadiazines reported from related phenylthiazole precursors. airo.co.inpleiades.online The ability to functionalize the 4-position makes this compound a key intermediate for generating libraries of compounds for further study.
Design and Application in Catalysis and Organometallic Chemistry
The thiazole core, containing both a nitrogen and a sulfur atom, possesses intrinsic coordinating properties that make it an attractive platform for ligand design in organometallic chemistry and catalysis. nih.govmdpi.com Phenylthiazole derivatives, in particular, have been investigated as effective ligands for transition metals, drawing comparisons to the well-established 2-phenylpyridine (B120327) ligand system. cdnsciencepub.com
The design of ligands based on the 4-phenyl-1,3-thiazole framework leverages its ability to act as a bidentate, monoanionic ligand. cdnsciencepub.com Coordination to a metal center, such as palladium(II), typically occurs through the thiazole nitrogen atom and via C-H activation at the ortho-position of the phenyl ring. cdnsciencepub.comscholaris.ca This chelation forms a stable five-membered metalloheterocycle, which is a key structural feature of the resulting organometallic complex. scholaris.ca
Research has demonstrated that palladium(II) complexes bearing phenylthiazole ligands are effective catalysts for Suzuki-Miyaura aryl cross-coupling reactions. cdnsciencepub.comscholaris.ca These catalysts exhibit several desirable properties for practical applications.
| Catalyst Feature | Description | Reference |
|---|---|---|
| Air Stability | The resulting organometallic complexes are often air-stable, simplifying handling and storage. | cdnsciencepub.com |
| Bidentate Chelation | Coordination occurs via the thiazole nitrogen and an ortho-carbon of the phenyl ring, forming a stable metallacycle. | cdnsciencepub.comscholaris.ca |
| Functional Group Tolerance | The catalysts are compatible with a wide range of functional groups, including carbonyls, amines, and phenols. | scholaris.ca |
| Reaction Scope | Effectively catalyzes Suzuki-Miyaura aryl cross-coupling reactions. | cdnsciencepub.com |
While studies have focused on ligands like 2-methyl- and 2-amino-4-phenyl-1,3-thiazole, the this compound scaffold represents a viable precursor for more complex ligand systems. scholaris.ca The chloro group can be retained as a modulating substituent or replaced using the synthetic methods described in the previous section to introduce other coordinating groups or to tune the steric and electronic properties of the final ligand. The development of transition metal complexes with thiazole-derived Schiff base ligands and other substituted thiazoles further underscores the versatility of this heterocycle in coordination chemistry. nih.govorientjchem.orgsemanticscholar.org
Scaffold Hopping and Bioisosteric Replacement Strategies in Molecular Design
In medicinal chemistry, the thiazole ring is recognized as a privileged scaffold, forming the core of numerous biologically active compounds and FDA-approved drugs. sciencecentral.innih.gov This has made the phenylthiazole framework a valuable template for drug design, particularly in the context of scaffold hopping and bioisosteric replacement. nih.gov These strategies are employed to optimize lead compounds by improving their potency, selectivity, pharmacokinetic profiles, or to circumvent existing patents. researchgate.net
Bioisosteric replacement is a strategy where a functional group or an entire substructure of a molecule is exchanged for another with similar steric and electronic characteristics, with the goal of retaining biological activity while improving other properties. openaccessjournals.comopenaccessjournals.comScaffold hopping is a more drastic form of this approach, where the central core of a known active compound is replaced with a structurally distinct scaffold that maintains the original three-dimensional arrangement of key pharmacophoric features. dundee.ac.uknih.govresearchgate.net
The this compound structure is well-suited for these molecular design strategies for several reasons:
Bioisosteric Core: The phenylthiazole core can serve as a bioisostere for other aromatic systems, such as benzothiazole (B30560), indole, or substituted phenyl rings, potentially offering improved metabolic stability or different receptor interactions. rsc.org
Defined Exit Vectors: The phenyl group at C5 and the chloro group at C4 provide well-defined points for structural modification. The phenyl ring can occupy a hydrophobic pocket in a target protein, while the C4 position acts as a versatile handle for attaching various side chains that can probe for additional binding interactions or modulate physicochemical properties. nih.gov
Novel Chemical Space: Replacing a common scaffold with the phenylthiazole core allows researchers to explore novel chemical space, leading to the discovery of new chemotypes with potentially superior drug-like properties. dundee.ac.uk
The application of these strategies allows chemists to systematically modify a lead compound to address specific liabilities.
| Design Strategy | Objective | Role of this compound |
|---|---|---|
| Scaffold Hopping | Discover novel active compounds, improve properties (e.g., solubility, metabolic stability), gain new intellectual property. | The phenylthiazole core replaces a known scaffold, while the C4-Cl allows for subsequent optimization of side chains. |
| Bioisosteric Replacement | Fine-tune potency, selectivity, or ADME properties by replacing a specific part of a molecule. | The thiazole ring can act as a bioisostere for other aromatic rings, altering electronic distribution and metabolic profile. |
| Structure-Activity Relationship (SAR) Exploration | Understand how different substituents affect biological activity. | The C4-Cl is a key synthetic handle for introducing a diverse array of substituents to build a compound library for SAR studies. nih.gov |
Through these rational design approaches, the this compound scaffold serves not just as a static core but as a dynamic platform for the iterative process of drug discovery and lead optimization.
Advanced Research Perspectives and Future Directions in 4 Chloro 5 Phenylthiazole Chemistry
Development of Chemo- and Regioselective Synthetic Transformations
The functionalization of the 4-chloro-5-phenylthiazole core with precision is paramount for the development of novel derivatives with tailored properties. The presence of multiple reaction sites—the chloro substituent at C4, and the C-H bonds at the C2 position of the thiazole (B1198619) ring and on the phenyl ring—necessitates the development of highly chemo- and regioselective synthetic methodologies.
Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this regard. The chlorine atom at the C4 position serves as a versatile handle for various coupling reactions. For instance, Suzuki-Miyaura coupling can be employed to introduce a diverse range of aryl and heteroaryl substituents at this position, thereby modulating the electronic and steric properties of the molecule. Similarly, Buchwald-Hartwig amination offers a direct route to C-N bond formation, enabling the synthesis of a library of amino-substituted 5-phenylthiazole (B154837) derivatives. wikipedia.orgorganic-chemistry.orglibretexts.orgnih.gov The Sonogashira coupling provides a pathway to introduce alkynyl moieties, which can serve as valuable precursors for further transformations or as key pharmacophoric elements. organic-chemistry.orgnih.govsemanticscholar.orgbeilstein-journals.orgbeilstein-journals.org
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the selective modification of the thiazole and phenyl rings. nih.govmdpi.commdpi.comnih.govrsc.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve regioselective arylation at the C2 or C5 positions of the thiazole ring. nih.govfigshare.comnih.govrsc.org For instance, palladium catalysts with specific phosphine (B1218219) ligands can direct the arylation to a particular position, offering a streamlined approach to complex tri-substituted thiazoles. nih.gov These advancements in catalytic C-H functionalization bypass the need for pre-functionalized starting materials, thus simplifying synthetic routes and reducing waste.
The development of these selective transformations is crucial for systematically exploring the structure-activity relationships (SAR) of this compound derivatives and for the synthesis of complex molecules with potential applications in various fields.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling and Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of novel this compound derivatives. plos.org These computational tools can analyze vast datasets of chemical structures and biological activities to identify complex patterns and predict the properties of new compounds, thereby accelerating the drug discovery pipeline. frontiersin.orgresearchgate.netchemrxiv.org
Quantitative Structure-Activity Relationship (QSAR) models, powered by machine learning algorithms, can be developed to predict the biological activity of this compound analogs based on their physicochemical properties and structural features. nih.gov These models can help prioritize the synthesis of compounds with the highest predicted potency and selectivity, saving time and resources. For example, a QSAR model could be trained on a dataset of known kinase inhibitors containing the this compound scaffold to predict the inhibitory activity of novel, yet-to-be-synthesized derivatives.
Furthermore, generative AI models can be employed for the de novo design of novel this compound derivatives with desired properties. By learning from existing chemical space, these models can propose new molecular structures that are likely to be active against a specific biological target. This approach can lead to the discovery of compounds with novel scaffolds and improved pharmacological profiles. The use of AI and ML in predictive toxicology is another critical area, allowing for the early identification of potential safety liabilities of new drug candidates.
Exploration of Multi-Target and Polypharmacology Approaches
The traditional "one-target, one-drug" paradigm is increasingly being challenged by the understanding that complex diseases often involve multiple biological pathways. This has led to a growing interest in multi-target drugs and polypharmacology—the ability of a single compound to interact with multiple targets. The this compound scaffold, with its tunable electronic and steric properties, is well-suited for the design of such multi-target agents.
By strategically modifying the substituents on the thiazole and phenyl rings, it is possible to design compounds that can simultaneously modulate the activity of multiple, disease-relevant targets. For example, a derivative of this compound could be designed to inhibit two different kinases that are implicated in a particular cancer, potentially leading to a more effective and durable therapeutic response. A recent study on thiazole-clubbed piperazine (B1678402) derivatives demonstrated their potential as multi-target agents for Alzheimer's disease by inhibiting both acetylcholinesterase and butyrylcholinesterase.
Computational methods, such as molecular docking and pharmacophore modeling, can be used to predict the binding of this compound derivatives to multiple targets. These in silico predictions can then guide the synthesis and experimental evaluation of the most promising multi-target candidates. The exploration of the polypharmacological profiles of existing this compound-based compounds may also reveal new therapeutic opportunities for these molecules.
Design of Chemical Probes and Tools for Biological Systems
Chemical probes are essential tools for dissecting complex biological processes and for identifying and validating new drug targets. nih.govclinpractice.ru The this compound scaffold can serve as a versatile platform for the design of a variety of chemical probes.
Fluorescent probes, for instance, can be developed by attaching a fluorophore to the this compound core. Such probes could be used to visualize the localization and dynamics of their target proteins within living cells, providing valuable insights into their biological function. The design of these probes would involve selecting a suitable fluorophore and a linker that does not interfere with the binding of the this compound moiety to its target.
Affinity-based probes, such as biotinylated or photo-affinity labeled derivatives of this compound, can be used to identify the cellular targets of a bioactive compound. In a typical photo-affinity labeling experiment, a probe containing a photoreactive group is incubated with cells or cell lysates and then irradiated with UV light to covalently cross-link the probe to its binding partners. The labeled proteins can then be isolated and identified using mass spectrometry. This approach can be invaluable for elucidating the mechanism of action of a novel bioactive compound.
Sustainable and Eco-Friendly Synthetic Methodologies
In line with the principles of green chemistry, there is a growing emphasis on the development of sustainable and eco-friendly synthetic methodologies for the preparation and functionalization of this compound and its derivatives. mdpi.commdpi.com This includes the use of renewable starting materials, the reduction of hazardous waste, and the development of energy-efficient reaction conditions. beilstein-journals.orgnih.gov
Q & A
Q. What metabolomics approaches identify degradation products of this compound in biological systems?
- Methodology :
- LC-HRMS : Profile metabolites in liver microsomes (e.g., hydroxylation at C5 or chloro group displacement).
- Isotope labeling : Use ¹⁴C-labeled compounds to trace metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
